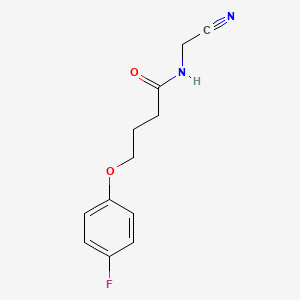

![molecular formula C9H20N2 B2414977 Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine CAS No. 1340411-99-5](/img/structure/B2414977.png)

Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine

説明

“Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine” is a compound that has been studied for its potential pharmacological properties . It is also known as “2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine” or "PF-04455242" .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. One of the synthetic strategies used involves ring construction from different cyclic or acyclic precursors . Another strategy involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.

Molecular Structure Analysis

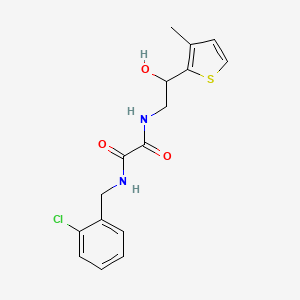

The molecular structure of this compound is complex, with a pyrrolidine ring being a key component . The pyrrolidine ring is a five-membered heterocyclic moiety that contributes to the stereochemistry of the molecule . The compound also contains a methyl group and a propyl group .

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 156.23 . The compound’s InChI code is "1S/C8H16N2O/c1-8(2,9)7(11)10-5-3-4-6-10/h3-6,9H2,1-2H3" .

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine, focusing on six unique applications:

Pharmaceutical Development

Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine is a valuable scaffold in drug discovery due to its pyrrolidine ring, which enhances the pharmacokinetic properties of drug candidates. This compound is used to develop novel therapeutics targeting various diseases, including neurological disorders and cancer . Its structural features allow for the exploration of diverse pharmacophore spaces, making it a versatile component in medicinal chemistry.

Catalysis in Organic Synthesis

This compound serves as an efficient catalyst in organic synthesis, particularly in asymmetric synthesis reactions. Its ability to induce chirality in the resulting products makes it a crucial tool for producing enantiomerically pure compounds, which are essential in the pharmaceutical industry . The pyrrolidine ring’s non-planarity contributes to its effectiveness in catalytic processes.

Material Science

In material science, Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine is utilized in the synthesis of advanced polymers and materials. Its unique chemical properties enable the creation of materials with specific mechanical and thermal properties, which are useful in various industrial applications. These materials can be used in coatings, adhesives, and high-performance composites.

Neuropharmacology

This compound is studied for its potential effects on the central nervous system. It acts as a ligand for various neurotransmitter receptors, making it a candidate for research into treatments for psychiatric and neurodegenerative disorders . Its interaction with receptors such as the κ-opioid receptor highlights its potential in modulating neurological pathways.

Agricultural Chemistry

In agricultural chemistry, Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine is explored for its role in developing agrochemicals, including pesticides and herbicides. Its ability to interact with biological targets in pests and weeds makes it a valuable component in creating more effective and environmentally friendly agricultural products .

作用機序

Target of Action

Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine, also known as PF-04455242, is a novel κ-opioid receptor (KOR) antagonist . It has a high affinity for human, rat, and mouse KOR . It also has a reduced affinity for human μ-opioid receptors (MORs) .

Mode of Action

As a KOR antagonist, PF-04455242 binds to the κ-opioid receptors, blocking their activation by endogenous ligands . This prevents the typical downstream effects triggered by KOR activation.

Biochemical Pathways

Kors are known to be involved in pain perception, consciousness, motor control, and mood . Therefore, antagonism of these receptors can potentially influence these processes.

Pharmacokinetics

The compound’s high affinity for kors suggests that it may have good bioavailability and distribution in the body .

Result of Action

PF-04455242 has demonstrated antidepressant-like efficacy in a mouse forced swim test . It also attenuated the behavioral effects of stress in a mouse social defeat stress assay . Furthermore, it showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .

Safety and Hazards

特性

IUPAC Name |

N,2-dimethyl-1-pyrrolidin-1-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2,10-3)8-11-6-4-5-7-11/h10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUFQJJPNLENQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCC1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

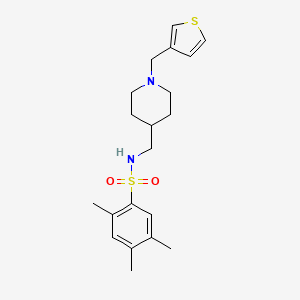

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2414900.png)

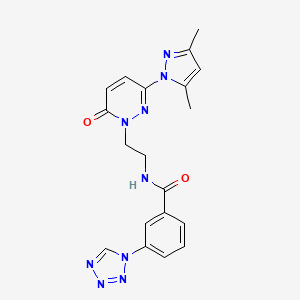

![2-[(5-Fluoro-6-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2414905.png)

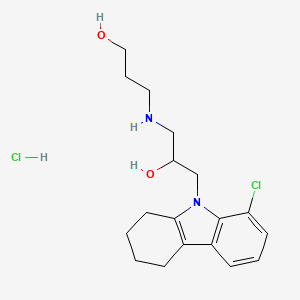

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2414908.png)

![Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2414910.png)

![5-[3-(Difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2414911.png)

![Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2414912.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2414914.png)

![3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2414916.png)